molecular formula C22H16N2O2 B428523 1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol

1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol

Cat. No.: B428523
M. Wt: 340.4g/mol
InChI Key: UKGWWKYMULYCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol is an azo dye characterized by a naphthol backbone linked via an azo (-N=N-) group to a 2-phenoxyphenyl substituent. Azo dyes are widely recognized for their vivid color properties and applications in textiles, cosmetics, and analytical chemistry. The structural uniqueness of this compound lies in the phenoxy group at the ortho position of the phenyl ring, which influences electronic conjugation, solubility, and intermolecular interactions.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4g/mol

IUPAC Name

1-[(2-phenoxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C22H16N2O2/c25-20-15-14-16-8-4-5-11-18(16)22(20)24-23-19-12-6-7-13-21(19)26-17-9-2-1-3-10-17/h1-15,25H

InChI Key

UKGWWKYMULYCKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol, emphasizing substituent effects, applications, and biological activities.

Table 1: Structural and Functional Comparison of Azo Dye Derivatives

Compound Name Substituent Molecular Weight Key Properties Applications/Biological Activity References
1-[(4-Nitrophenyl)diazenyl]-2-naphthol 4-NO₂ 295.28 Electron-withdrawing nitro group enhances metal chelation; forms Co(II), Cu(II) complexes Antimicrobial agents; DFT-computed bioactive complexes
1-[(4-Aminophenyl)diazenyl]-2-naphthol 4-NH₂ 265.29 Metabolite of Sudan III; polar amino group increases solubility Toxic metabolite linked to bacterial azo bond cleavage
1-[(4-Hydroxyphenyl)diazenyl]-2-naphthol 4-OH 264.28 Hydroxy group enables hydrogen bonding; interacts with alkaline phosphatase Enzyme-linked assays; potential biomarker
1-[(4-Chlorophenyl)diazenyl]-2-naphthol 4-Cl 283.72 Chloro substituent stabilizes π-system; moderate lipophilicity Chromogenic reagent; solvent dye
1-[(2,4-Dimethylphenyl)diazenyl]-2-naphthol 2,4-CH₃ 280.34 Methyl groups enhance hydrophobicity; stable in nonpolar media Industrial dye (Red 505)
1-[(3-Chlorophenyl)diazenyl]-2-naphthol 3-Cl 283.72 Meta-chloro disrupts conjugation; alters spectral properties Textile dye; collision cross-section studied
1-(4-Tolylazo)-2-naphthol 4-CH₃ (p-tolyl) 266.30 Methyl improves thermal stability; moderate solubility in organic solvents Dye intermediate; colorimetric assays
1-(Phenylazo)-2-naphthol Phenyl (no substituent) 250.28 Baseline azo structure; limited polarity Reference compound for toxicity studies

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing groups (e.g., NO₂, Cl): Enhance stability of the azo bond and metal-binding capacity, as seen in 1-[(4-nitrophenyl)diazenyl]-2-naphthol, which forms antimicrobial metal complexes . The chloro substituent in 1-[(4-chlorophenyl)diazenyl]-2-naphthol also stabilizes electronic transitions, affecting UV-Vis absorption .
  • Electron-donating groups (e.g., NH₂, OH): Increase solubility in aqueous media but may reduce thermal stability. The 4-amino derivative is a polar metabolite of Sudan III, produced via bacterial azo reductase activity .
  • Alkyl groups (e.g., CH₃) : Improve lipophilicity, making derivatives like 1-[(2,4-dimethylphenyl)diazenyl]-2-naphthol suitable for solvent-based dyes .

Metabolic and Structural Stability

  • Azo Bond Cleavage: The position of substituents influences metabolic pathways. For example, Sudan III is preferentially cleaved at the azo bond proximal to the naphthol group, yielding 1-[(4-aminophenyl)diazenyl]-2-naphthol as a major metabolite .
  • Crystal Packing : Hydrogen bonding (e.g., O–H···N in 1-[(4-hydroxyphenyl)diazenyl]-2-naphthol) and van der Waals interactions govern crystallinity and thermal stability .

Preparation Methods

Diazotization of 2-Phenoxyaniline

The diazotization step involves treating 2-phenoxyaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C). This reaction produces the unstable diazonium chloride intermediate, which must be maintained at near-freezing temperatures to prevent decomposition2. The general reaction is:

2-Phenoxyaniline+NaNO2+HCl2-Phenoxybenzenediazonium chloride+NaCl+2H2O[2][3]\text{2-Phenoxyaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{2-Phenoxybenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O} \quad

Coupling with β-Naphthol

The diazonium salt is subsequently coupled with β-naphthol in an alkaline medium (e.g., 10% NaOH), where the naphthol acts as a nucleophile, attacking the electrophilic diazonium carbon. This step proceeds via an electrophilic aromatic substitution mechanism, forming the azo linkage2. The reaction is:

2-Phenoxybenzenediazonium chloride+β-NaphtholNaOH1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol+HCl[2][3]\text{2-Phenoxybenzenediazonium chloride} + \beta\text{-Naphthol} \xrightarrow{\text{NaOH}} \text{1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol} + \text{HCl} \quad

Detailed Synthetic Protocols

Reagents and Conditions

  • Diazotization :

    • 2-Phenoxyaniline (4.5 mL, 0.04 mol)

    • Sodium nitrite (4 g, 0.058 mol)

    • Concentrated HCl (10 mL)

    • Temperature: 0–5°C2

  • Coupling :

    • β-Naphthol (7 g, 0.048 mol)

    • 10% NaOH (60 mL)

    • Temperature: 0–5°C2

Procedure

  • Diazotization : Dissolve 2-phenoxyaniline in HCl and water, then cool to 0–5°C. Add an ice-cold NaNO₂ solution dropwise with stirring. Maintain pH < 2 to stabilize the diazonium salt2.

  • Coupling : Dissolve β-naphthol in NaOH and cool to 0–5°C. Gradually add the diazonium solution, resulting in immediate red-orange precipitate formation. Stir for 30 minutes2.

  • Isolation : Filter the product under suction, wash with cold water, and recrystallize from glacial acetic acid or ethanol2.

Yield and Characterization

  • Yield : 16–22% (crude), improving to ~30% after recrystallization.

  • Melting Point : 128–131°C (lit. 131–132°C for pure product).

  • Purity : Confirmed via thin-layer chromatography (TLC) and UV-Vis spectroscopy.

Industrial-Scale Optimization

Patents describe methodologies to streamline production by eliminating intermediate isolation. For example, EP0241414A2 discloses a one-pot synthesis where diazotization and coupling occur sequentially in the presence of metal-complexing agents (e.g., chromium or cobalt salts), enhancing reaction efficiency. Key modifications include:

  • Temperature : Coupling at 55–85°C to accelerate reaction kinetics.

  • pH Control : Maintaining alkaline conditions (pH 9–11) during coupling to prevent diazonium salt decomposition.

  • Solvent Systems : Using aqueous-organic mixtures (e.g., water-ethanol) to improve solubility of aromatic intermediates.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale2 Industrial-Scale
Temperature Range0–5°C55–85°C
Reaction Time1–2 hours20–30 minutes
Yield (Crude)16–22%50–65%
Purification MethodRecrystallizationFiltration & Drying
Key AdvantageHigh purityScalability & Speed

Challenges and Mitigation Strategies

Diazonium Salt Stability

The diazonium intermediate is highly temperature-sensitive. Decomposition pathways (e.g., forming phenols or aryl chlorides) are minimized by:

  • Rigorous temperature control (ice baths).

  • Immediate use of the diazonium solution after preparation2.

Byproduct Formation

Coupling at higher pH or temperatures may produce bis-azo derivatives. This is mitigated by:

  • Gradual addition of diazonium salt to the coupling component.

  • Maintaining stoichiometric excess of β-naphthol.

Applications and Industrial Relevance

1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol serves as a model compound for studying azo dye chemistry. Industrially, it is a precursor for metal-complex dyes used in:

  • Textiles : As a scarlet-red dye for synthetic fibers2.

  • Analytical Chemistry : As a pH indicator or chelating agent for metal detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.